molecular formula C14H21N5O2 B11833588 Adenosine, 2',3'-dideoxy-N,N-diethyl- CAS No. 120503-52-8

Adenosine, 2',3'-dideoxy-N,N-diethyl-

Cat. No.: B11833588
CAS No.: 120503-52-8
M. Wt: 291.35 g/mol
InChI Key: NOOVTHQNOQTLPR-WDEREUQCSA-N
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Description

Adenosine, 2’,3’-dideoxy-N,N-diethyl- is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to adenosine but lacks hydroxyl groups at the 2’ and 3’ positions on the ribose ring, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine, 2’,3’-dideoxy-N,N-diethyl- typically involves the selective removal of hydroxyl groups from adenosine. This can be achieved through various chemical reactions, including:

    Deoxygenation: Using reagents such as tributyltin hydride in the presence of a radical initiator to remove hydroxyl groups.

    Protection and Deprotection: Protecting groups are used to selectively protect certain hydroxyl groups while others are modified. Common protecting groups include silyl ethers and acyl groups.

Industrial Production Methods

Industrial production of Adenosine, 2’,3’-dideoxy-N,N-diethyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Batch Processing: Conducting reactions in large reactors with precise control over temperature, pressure, and reagent addition.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Adenosine, 2’,3’-dideoxy-N,N-diethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced nucleoside analogs.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Adenosine, 2’,3’-dideoxy-N,N-diethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its effects on cellular processes and as a potential antiviral agent.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections.

    Industry: Used in the production of nucleoside analogs for research and pharmaceutical applications.

Mechanism of Action

The mechanism of action of Adenosine, 2’,3’-dideoxy-N,N-diethyl- involves its incorporation into nucleic acids, where it acts as a chain terminator. This is due to the absence of hydroxyl groups at the 2’ and 3’ positions, which prevents the formation of phosphodiester bonds necessary for nucleic acid elongation. The compound targets viral DNA polymerases, inhibiting viral replication.

Comparison with Similar Compounds

Similar Compounds

    2’,3’-Dideoxyadenosine: Another nucleoside analog lacking hydroxyl groups at the 2’ and 3’ positions.

    2’,3’-Dideoxycytidine: Similar structure but with a cytosine base instead of adenine.

    2’,3’-Dideoxyguanosine: Similar structure but with a guanine base.

Uniqueness

Adenosine, 2’,3’-dideoxy-N,N-diethyl- is unique due to its specific modifications, which enhance its stability and efficacy as a nucleoside analog. The diethyl groups provide additional steric hindrance, potentially improving its resistance to enzymatic degradation.

Properties

CAS No.

120503-52-8

Molecular Formula

C14H21N5O2

Molecular Weight

291.35 g/mol

IUPAC Name

[(2S,5R)-5-[6-(diethylamino)purin-9-yl]oxolan-2-yl]methanol

InChI

InChI=1S/C14H21N5O2/c1-3-18(4-2)13-12-14(16-8-15-13)19(9-17-12)11-6-5-10(7-20)21-11/h8-11,20H,3-7H2,1-2H3/t10-,11+/m0/s1

InChI Key

NOOVTHQNOQTLPR-WDEREUQCSA-N

Isomeric SMILES

CCN(CC)C1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO

Canonical SMILES

CCN(CC)C1=NC=NC2=C1N=CN2C3CCC(O3)CO

Origin of Product

United States

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